molecular formula C42H72O13 B1679317 (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 38243-03-7

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No. B1679317
CAS RN: 38243-03-7
M. Wt: 785 g/mol
InChI Key: VOWJAFYNABYJKY-JLBFJOLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Natural triterpenoid saponin found in Panax notoginseng. Shows a variety of biological activities. Shows anti-tumor activity and suppresses COX-2 expression. Inhibits brain Na+ currents (IC50 = 32 μM). Modulatory role in neuroinflammation. Active in vivo and in vitro.
20(R)-Ginsenoside Rg3 is a saponin that has been found in P. ginseng and inhibits angiogenesis. 20(R)-Ginsenoside Rg3 (0.001-1 μM) dose-dependently reduces proliferation, capillary tube branching, and the expression of matrix metalloproteinase-9 (MMP-9) and MMP-2 in human umbilical vein endothelial cells (HUVECs). It reduces tumor cell invasion of MM1 rat hepatoma, B16FE7 mouse melanoma, OC-10 human lung carcinoma, and PSN-1 human pancreatic adenocarcinoma cells in vitro by 89, 73.7, 84.2, and 59.1%, respectively, when used at a concentration of 25 µM. However, it does not inhibit the proliferation of MM1 cells when used at concentrations ranging from 1.6 to 64 µM. 20(R)-Ginsenoside Rg3 (20 mg/kg) reduces tumor volume, increases the tumor necrosis rate by approximately 16%, and increases survival in a human Lewis lung carcinoma mouse xenograft model. It also reduces the total number of B16-BL6 melanoma cell and 26-M3.1 colon carcinoma cell lung colonies in mice by 27 and 51%, respectively, when administered at a dose of 100 µg. Topical administration of 20(R)-ginsenoside Rg3 (0.05% w/v) reduces ear thickness by 47.5% compared with control animals in a mouse model of oxazolone-induced contact dermatitis and reduces expression of COX-2, IL-4, IL-1, IFN, and TNF mRNA by greater than 25%.5
R-Ginsenodie Rg3 γ2 GABA-A receptor agonist, 7.1 K+ channel activator, α10 nAChR antagonist found in Panax. It exhibits a wide variety of biological activities, including decreasing expression of pro-inflammatory cytokines, reducing oxidative stress, and inhibiting tubular formation and migration of endothelial progenitor cells.

Scientific Research Applications

1. Structural Analysis and Medicinal Applications

Compounds with intricate structures similar to the one mentioned often undergo structural analysis to understand their conformation, bonding, and potential as pharmacophores. For instance, a study by Yu-wei Zhang et al. (2012) on 17βH-Periplogenin, a cardiac aglycone from the root bark of Periploca sepium Bunge, showcases the importance of structural elucidation in identifying bioactive compounds (Zhang et al., 2012). Such studies are crucial for drug discovery and the development of therapeutic agents.

2. Chemical Synthesis and Modification

Research on the synthesis and modification of complex molecules is pivotal in organic chemistry and pharmaceuticals. An example is the work by B. Herradón and D. Seebach (1989), demonstrating the mono- and dialkylation of derivatives of cyclopentanecarboxylic and cyclohexanecarboxylic acids, leading to the creation of molecules with multiple stereogenic centers (Herradón & Seebach, 1989). This type of research provides methodologies for the construction of complex molecules, which could include compounds similar to the one .

3. Material Science and Liquid Crystal Polymers

In the field of material science, studies like the one by G. Hsiue and Jr-Hong Chen (1995) on ferroelectric side chain liquid crystalline polysiloxanes offer insights into how complex organic molecules can be used to create advanced materials with unique properties, such as mesomorphic behavior and thermal stability (Hsiue & Chen, 1995). Such research could inform the development of new materials using structurally complex compounds.

4. Bioremediation and Environmental Applications

The potential role of enzymes, such as laccase from Fusarium incarnatum UC-14 in the bioremediation of environmental pollutants like Bisphenol A, as researched by Urvish Chhaya and A. Gupte (2013), illustrates the environmental applications of complex organic molecules (Chhaya & Gupte, 2013). This study highlights the intersection of biochemistry and environmental science in addressing pollution.

properties

CAS RN

38243-03-7

Product Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C42H72O13

Molecular Weight

785 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C42H72O13/c1-21(2)10-9-15-41(7,51)27-13-17-40(6)22-11-12-26-38(3,4)29(14-16-39(26,5)23(22)18-28(45)42(27,40)8)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22?,23?,24-,25-,26?,27-,28+,29?,30-,31-,32+,33+,34-,35-,36+,37+,39-,40-,41-,42+/m1/s1

InChI Key

VOWJAFYNABYJKY-JLBFJOLRSA-N

Isomeric SMILES

CC(=CCC[C@](C)([C@H]1CC[C@]2([C@@]1([C@H](CC3C2CCC4[C@@]3(CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)C)O)C

SMILES

CC(=CCCC(C)(C1CCC2(C1(C(CC3C2CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)C)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1(C(CC3C2CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)C)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

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